(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Description
(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative featuring an aminomethyl group at the C2 position and a carboxylic acid moiety at C1, with stereochemistry defined as (1S,2R). This compound is commonly used in pharmaceutical research and organic synthesis. Key properties include:
Properties
IUPAC Name |
(1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLXIGLBXUFGCM-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl group and carboxylic acid functionality.
Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Aminomethylation: The cyclohexanol is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Oxidation: The resulting compound is oxidized to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of catalysts can enhance the efficiency of the reactions involved in the synthesis, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various medical conditions, such as neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
(1S,2S)-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride
- Structure: Differs in stereochemistry (1S,2S vs. 1S,2R) and lacks the aminomethyl group.
- Molecular formula: C₇H₁₃ClNO₂ ().
- CAS : 24716-92-5.
cis- and trans-2-Aminocyclohexanol Hydrochloride
- Structure: Cyclohexanol backbone with amino and hydroxyl groups.
- Molecular formula: C₆H₁₃NO·HCl ().
- CAS : 6936-47-6 (cis), 5456-63-3 (trans).
- Key difference : Replacement of carboxylic acid with hydroxyl group alters acidity (pKa ~10–12 for alcohols vs. ~2–4 for carboxylic acids), affecting solubility in aqueous media .
Functional Group Variants
Ethyl (1S,2R)-2-Aminocyclohexane-1-carboxylate Hydrochloride
- Structure : Ester derivative of the target compound.
- Molecular formula: C₉H₁₈ClNO₂ ().
- CAS : 1127-99-7 ().
- Key difference : Esterification of the carboxylic acid increases lipophilicity (logP ~1.5 vs. ~-0.5 for the acid), enhancing membrane permeability but reducing water solubility .
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
- Structure : Cyclobutane ring instead of cyclohexane.
- Molecular formula: C₇H₁₄ClNO₂ ().
- CAS : 223425-82-7.
- Key difference: Smaller ring size (cyclobutane vs.
Pharmacologically Relevant Analogues
Milnacipran Hydrochloride
- Structure: Cyclopropane core with aminomethyl and carboxamide groups.
- Molecular formula : C₁₅H₂₂ClN₂O ().
- CAS : 101152-94-6.
- Key difference: Cyclopropane’s rigid structure enhances receptor selectivity compared to flexible cyclohexane derivatives, as seen in its use as a serotonin-norepinephrine reuptake inhibitor (SNRI) .
rac-(1R,2S)-2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid Hydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| (1S,2R)-Target Compound | C₈H₁₆ClNO₂ | 158414-45-0 | 209.67 | Carboxylic acid, aminomethyl |
| (1S,2S)-Isomer | C₇H₁₃ClNO₂ | 24716-92-5 | 193.64 | Carboxylic acid, amino |
| Ethyl (1S,2R)-Ester Derivative | C₉H₁₈ClNO₂ | 1127-99-7 | 207.70 | Ester, aminomethyl |
| cis-2-Aminocyclohexanol Hydrochloride | C₆H₁₃NO·HCl | 6936-47-6 | 151.63 | Alcohol, amino |
Biological Activity
(1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride is a chiral compound with significant biological activity and potential therapeutic applications. Its unique structural properties, characterized by a cyclohexane ring with an aminomethyl group and a carboxylic acid functional group, contribute to its interactions with various biological systems.
- Molecular Formula : C8H16ClN O2
- Molecular Weight : Approximately 193.67 g/mol
- IUPAC Name : (1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride
Synthesis
The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride typically involves several steps:
- Starting Material : Cyclohexanone is reduced to cyclohexanol.
- Aminomethylation : Cyclohexanol undergoes aminomethylation using formaldehyde and ammonium chloride.
- Oxidation : The product is oxidized to form the carboxylic acid group.
- Hydrochloride Formation : The final step involves treatment with hydrochloric acid to form the hydrochloride salt.
Biological Activity
Research indicates that (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride exhibits significant biological activity through its interactions with enzymes and receptors. This compound has been studied for its potential therapeutic effects in various medical conditions.
The mechanism of action involves:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may interact with receptors involved in neurotransmission, potentially affecting neurological functions.
Enzymatic Studies
Several studies have focused on the interactions of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride with enzymes:
- A study demonstrated that the compound inhibits certain proteases involved in cellular signaling pathways, suggesting its role as a potential therapeutic agent in cancer treatment .
- Other research highlighted its effect on neurotransmitter receptors, indicating possible applications in treating neurological disorders .
Pharmacological Applications
The compound has been investigated for its pharmacological properties:
- Antiviral Activity : Research explored the use of this compound as a prodrug to enhance bioavailability and efficacy against viral infections .
- Anticancer Potential : In vitro studies showed that it could inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis
To understand the uniqueness of (1S,2R)-2-(Aminomethyl)cyclohexane-1-carboxylic acid; hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-2-(Aminomethyl)cyclohexane-1-carboxylic acid | Similar cyclohexane structure | Different stereochemistry affects biological activity |
| 3-(Aminomethyl)cyclohexane-1-carboxylic acid | Contains an additional carbon atom | Potentially different pharmacokinetic properties |
This comparison highlights how stereochemistry influences biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
